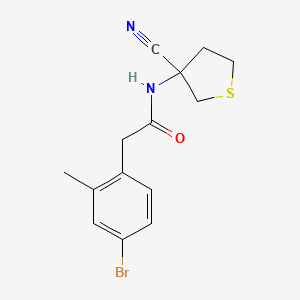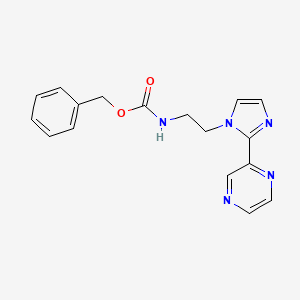
benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: is a complex organic compound that features a benzyl group, a pyrazine ring, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate typically begins with the preparation of the pyrazine and imidazole intermediates.
Coupling Reaction: The pyrazine and imidazole intermediates are coupled using a suitable linker, such as an ethyl group, under controlled conditions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the coupled intermediate with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis may be carried out in a batch process, where each step is performed sequentially in large reactors.
Continuous Flow Process: Alternatively, a continuous flow process can be employed to enhance efficiency and yield. This method involves the continuous addition of reactants and removal of products.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated pyrazine or imidazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: The compound exhibits antimicrobial properties, which can be leveraged in the development of new antibiotics.
Medicine:
Drug Development: Due to its unique structure, the compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced performance characteristics.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: The compound binds to the active site of target enzymes, blocking their activity and thereby exerting its biological effects.
Signal Transduction Pathways: It can interfere with specific signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
Benzyl (2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: This compound features a pyridine ring instead of a pyrazine ring.
Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)propyl)carbamate: This compound has a propyl linker instead of an ethyl linker.
Uniqueness:
Pyrazine Ring: The presence of the pyrazine ring in benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate imparts unique electronic properties, making it distinct from similar compounds with different heterocyclic rings.
Ethyl Linker: The ethyl linker provides a specific spatial arrangement that can influence the compound’s reactivity and interactions with biological targets.
特性
IUPAC Name |
benzyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(24-13-14-4-2-1-3-5-14)21-9-11-22-10-8-20-16(22)15-12-18-6-7-19-15/h1-8,10,12H,9,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVHIJXESCADCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2666935.png)
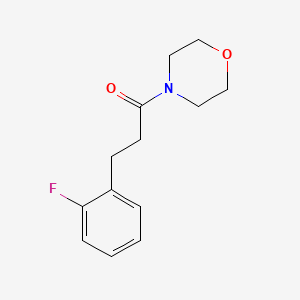
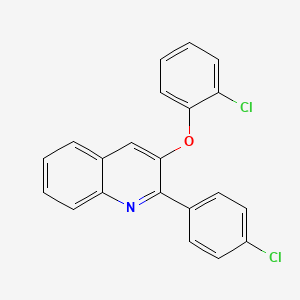
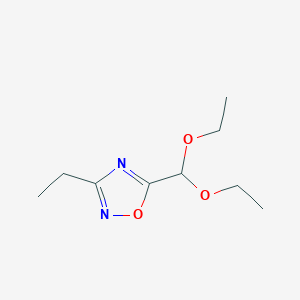
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2666941.png)
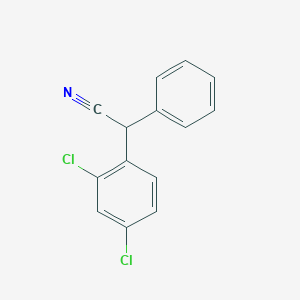
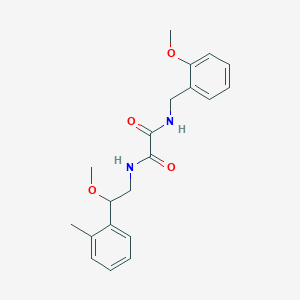

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B2666946.png)
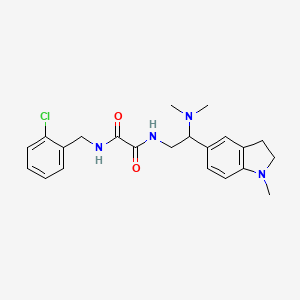
![2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile](/img/structure/B2666950.png)
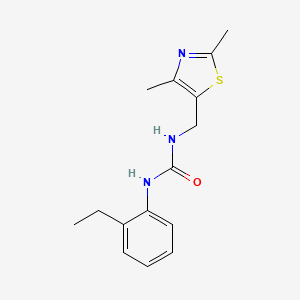
![N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2666955.png)
